2-Methyl-2-(propan-2-yl)-2H-1,3-benzodithiole
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Overview
Description
2-Methyl-2-(propan-2-yl)-2H-1,3-benzodithiole is an organic compound with a unique structure that includes a benzodithiole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(propan-2-yl)-2H-1,3-benzodithiole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a dithiol with a suitable alkylating agent. The reaction conditions often include the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(propan-2-yl)-2H-1,3-benzodithiole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo substitution reactions where one of the substituents on the benzodithiole ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
2-Methyl-2-(propan-2-yl)-2H-1,3-benzodithiole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(propan-2-yl)-2H-1,3-benzodithiole involves its interaction with molecular targets in biological systems. The compound may interact with enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propanol: A similar compound with a different functional group.
2-Methyl-2-(propan-2-yl)benzene: Another related compound with a different ring structure.
Uniqueness
2-Methyl-2-(propan-2-yl)-2H-1,3-benzodithiole is unique due to its benzodithiole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be suitable.
Properties
CAS No. |
89572-08-7 |
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Molecular Formula |
C11H14S2 |
Molecular Weight |
210.4 g/mol |
IUPAC Name |
2-methyl-2-propan-2-yl-1,3-benzodithiole |
InChI |
InChI=1S/C11H14S2/c1-8(2)11(3)12-9-6-4-5-7-10(9)13-11/h4-8H,1-3H3 |
InChI Key |
ULEFAKUJIMCYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(SC2=CC=CC=C2S1)C |
Origin of Product |
United States |
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